Carbamimidothioic acid, 9H-fluoren-9-yl ester

Description

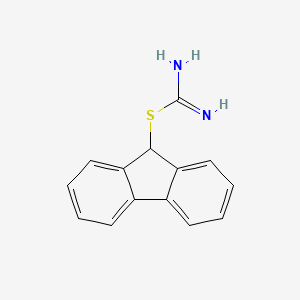

Carbamimidothioic acid, 9H-fluoren-9-yl ester (CAS 64850-75-5) is a thiourea derivative featuring a 9H-fluorenylmethyl (Fmoc) protecting group. Its molecular formula is C₁₄H₁₃BrN₂S (monohydrobromide form), with a molecular weight of 337.23 g/mol. The Fmoc group is widely used in peptide and peptidomimetic synthesis due to its orthogonality to acid-labile protecting groups and its removal under mild basic conditions (e.g., piperidine). This compound is structurally characterized by a carbamimidothioic acid backbone, where the sulfur atom replaces the oxygen in the traditional carbamate group, enhancing stability under acidic conditions.

Properties

IUPAC Name |

9H-fluoren-9-yl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-14(16)17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H3,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMBCGHKQSQDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)SC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330000 | |

| Record name | Carbamimidothioic acid, 9H-fluoren-9-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64850-99-3 | |

| Record name | Carbamimidothioic acid, 9H-fluoren-9-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-yl carbamimidothioate typically involves the reaction of fluorene derivatives with thiourea under specific conditions. One common method includes the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction . The reaction is carried out in nitromethane (CH3NO2) at 80°C, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of 9H-fluoren-9-yl carbamimidothioate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 9H-fluoren-9-yl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines and thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of carbamimidothioic acid derivatives is their antimicrobial properties. Research indicates that various salts of carbamimidothioic acid phenylmethyl ester exhibit substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study highlighted that certain derivatives showed effectiveness against a wide range of microbial strains, indicating their potential as antimicrobial agents in clinical settings .

Case Study: Efficacy Against Bacterial Strains

- Study Focus : The synthesis and evaluation of carbamimidothioic acid phenylmethyl ester salts.

- Findings : The (3,4,5-trichlorophenyl) methyl ester chloride was identified as the most effective variant, demonstrating significant antibacterial activity .

Synthesis of Bioactive Compounds

Carbamimidothioic acid derivatives serve as intermediates in the synthesis of various bioactive compounds. The fluorenyl group in these esters enhances their chemical stability and reactivity, making them suitable for further modifications in drug development.

Synthesis Process

- Method : The synthesis typically involves reacting carbamimidothioic acid with different alcohols or amines to form esters.

- Applications : These synthesized compounds can be tailored for specific biological activities, including anti-inflammatory and anticancer properties.

Pharmaceutical Applications

The unique structure of carbamimidothioic acid derivatives allows for their incorporation into pharmaceutical formulations. Their ability to interact with biological targets can lead to the development of new therapeutic agents.

Potential Drug Development

- Mechanism : The compounds can act by inhibiting specific enzymes or pathways involved in disease processes.

- Research Insight : Studies have suggested that modifications to the fluorenyl moiety can enhance bioavailability and target specificity, crucial for effective drug design .

Nanotechnology Integration

Recent advancements have explored the integration of carbamimidothioic acid derivatives with nanotechnology. For example, combining these compounds with iron oxide nanoparticles has shown to enhance their antimicrobial activity significantly.

Case Study: Nanoparticle Enhancement

- Research Overview : A study investigated O-aryl-carbamoyl-oxymino-fluorene derivatives combined with iron oxide nanoparticles.

- Results : The combination resulted in improved efficacy against both planktonic and biofilm-forming microorganisms, showcasing the potential for novel antimicrobial strategies .

Cosmetic Formulations

Carbamimidothioic acid derivatives are also being explored in cosmetic formulations due to their skin-beneficial properties. Their ability to act as stabilizers or active ingredients can enhance the effectiveness of topical products.

Formulation Insights

- Research Focus : Investigations into the use of these compounds in creams and lotions have revealed their potential for improving skin hydration and barrier function.

- Application Example : Formulations containing these esters have been shown to be non-irritating while providing therapeutic benefits such as wound healing .

Mechanism of Action

The mechanism of action of 9H-fluoren-9-yl carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions . Additionally, its sulfur-containing group can form covalent bonds with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Key Observations :

- Fmoc Group Advantage: The 9H-fluoren-9-yl ester provides UV-detectability and base-labile protection, making it superior for solid-phase peptide synthesis compared to non-Fmoc analogs like 14153-85-6.

- Biological Activity: The boronophenyl derivative (BC-11) demonstrates that substituents on the thiourea backbone can confer biological activity, such as urokinase-plasminogen activator inhibition.

Functional Comparison with Fmoc-Protected Carbamates

Fmoc-protected carbamates (e.g., (9H-fluoren-9-yl)methyl 2-oxoethylcarbamate , CAS 147687-06-7) share synthetic utility but differ in reactivity:

Comparison with Other Fmoc-Protected Amines

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2-ethylenediamine (CAS 166410-32-8) highlights differences in amino group protection:

Biological Activity

Carbamimidothioic acid, 9H-fluoren-9-yl ester, also known as a thioamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicine.

Chemical Structure and Synthesis

This compound is characterized by a unique structural configuration that contributes to its biological activity. The compound features a fluorenyl moiety linked to a carbamimidothioic acid group. The synthesis typically involves the reaction of fluorenyl derivatives with thiourea or related thiocarbonyl compounds under acidic or basic conditions to yield the desired thioamide structure.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

2. Anticancer Properties

In vitro studies have demonstrated that carbamimidothioic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

3. Antioxidant Activity

The compound has been found to exhibit antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals and enhance cellular antioxidant defenses has been highlighted in several studies .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |

| Study B | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment. |

| Study C | Antioxidant Effects | Reduced oxidative stress markers in diabetic rats when administered at 100 mg/kg body weight daily for four weeks. |

Research Findings

Recent research has focused on elucidating the mechanisms behind the biological activities of carbamimidothioic acid derivatives:

- Mechanism of Action : Studies suggest that the thioamide group plays a critical role in the compound's interaction with biological targets, potentially involving metal ion chelation which enhances its therapeutic effects .

- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, careful evaluation is required to determine safe dosage levels for clinical applications .

Q & A

Q. What are the recommended methods for synthesizing Carbamimidothioic acid, 9H-fluoren-9-yl ester?

Answer: The compound is typically synthesized via carbamate activation using reagents such as FMOC-OSU (9-fluorenylmethylsuccinimidyl carbonate). This involves reacting the parent amine with FMOC-OSU under mild alkaline conditions (pH 8–9) in anhydrous solvents like DMF or THF. The reaction is monitored via TLC or LC-MS for completion . Purification is achieved using silica gel chromatography, with elution systems optimized for polar carbamimidothioic derivatives (e.g., hexane/ethyl acetate gradients). Yield optimization requires strict control of moisture and temperature (20–25°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is used to confirm the Fmoc-protecting group (δ ~7.3–7.8 ppm for aromatic protons) and carbamimidothioic moiety (δ ~2.5–3.5 ppm for thioamide protons).

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peaks).

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for peptide synthesis) .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Store desiccated at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this reagent?

Answer: Low yields often stem from:

- Incomplete Deprotection: Ensure piperidine/DMF (20% v/v) is freshly prepared and reaction times (5–15 min) are optimized.

- Side Reactions: Add 2% v/v HOBt/DMF to suppress racemization during coupling.

- Resin Swelling: Pre-swell resins (e.g., Wang or Rink amide) in DCM/DMF (1:1) for 30 min before use .

Q. What strategies enhance solubility of Fmoc-protected intermediates in non-polar solvents?

Answer:

Q. How does this compound perform in enantioselective reactions, and how is chiral purity validated?

Answer: The Fmoc group stabilizes chiral centers during asymmetric Mannich or Heck reactions. Chiral purity is assessed via:

Q. Are there contradictions in reported stability data for this compound under acidic conditions?

Answer: Yes. While some studies report stability in mild acids (e.g., 1% TFA), others note partial deprotection at pH < 3. This discrepancy arises from solvent effects: aqueous acidic conditions accelerate hydrolysis, while anhydrous TFA/DCM mixtures (0.1% TFA) preserve integrity. Always pre-test stability under specific reaction conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.